molecular formula C10H8ClN3O B1467174 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1496726-86-3

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467174
CAS RN: 1496726-86-3
M. Wt: 221.64 g/mol
InChI Key: YIBPXGCOMMVGQQ-UHFFFAOYSA-N
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Description

“1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde” is a chemical compound with the molecular formula C10H8ClN3O . It’s a derivative of triazole, a class of five-membered heterocycles with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in recent years. For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of triazole derivatives has been studied extensively. For example, 1,2,3-triazole hybrids have shown anticancer potential, and their chemical structures, structure–activity relationships, and mechanisms of action have been analyzed .

Scientific Research Applications

Molecular Rearrangements and Synthetic Applications

1-Substituted 4-iminomethyl-1,2,3-triazoles undergo molecular rearrangements, leading to the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes. These rearrangements depend on the substituents' electronic properties, enabling the synthesis of various triazole derivatives with potential applications in developing new materials and chemical synthesis methodologies (L'abbé et al., 1990).

Antimicrobial and Antioxidant Properties

New series of triazolyl pyrazole derivatives have been synthesized, displaying a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This suggests their potential use in developing new antimicrobial and antioxidant agents (Bhat et al., 2016).

Crystal Structure and Inhibition Activity

The crystal structures of certain triazol-4-carbaldehydes have been reported, with some compounds exhibiting significant α-glycosidase inhibition activity. This highlights their potential as therapeutic agents for diseases where α-glycosidase activity is implicated (Gonzaga et al., 2016).

Synthetic Methodologies and Chemical Properties

Research into N-unsubstituted 1,2,4-triazole-3-carbaldehydes and their dimerization in the solid state to carbonyl-free hemiaminals has provided insights into the chemical properties and reactivity of these compounds. This knowledge is useful for designing novel organic synthesis strategies (Browne, 1971).

Electronic, Nonlinear Optical, and Spectroscopic Analysis

The electronic, nonlinear optical properties, and spectroscopic analysis of triazol-5-ones derivatives have been investigated, revealing potential applications in materials science for designing new optical and electronic devices (Beytur & Avinca, 2021).

Catalytic Applications

Indole core-containing Schiff bases derived from triazolyl compounds have been used as catalysts for various chemical reactions, demonstrating the utility of these compounds in enhancing reaction efficiencies and selectivities (Singh et al., 2017).

Mechanism of Action

Future Directions

The future research directions for triazole derivatives could involve further exploration of their synthesis, molecular structure, and biological activity. Given their wide range of biological activities, triazole derivatives have potential for development into effective therapeutic agents .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBPXGCOMMVGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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